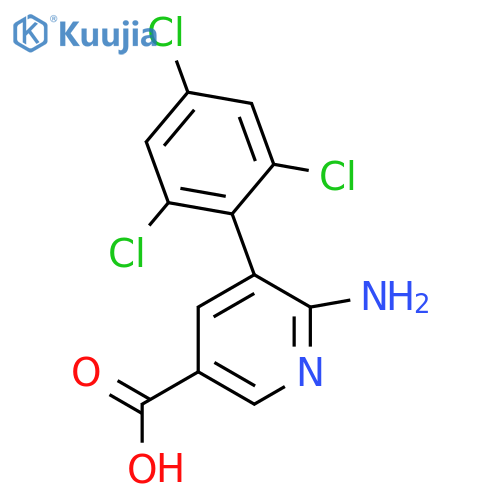Cas no 1361646-38-9 (6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid)

6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid
-
- インチ: 1S/C12H7Cl3N2O2/c13-6-2-8(14)10(9(15)3-6)7-1-5(12(18)19)4-17-11(7)16/h1-4H,(H2,16,17)(H,18,19)
- InChIKey: RCNXDVOHSRSCIC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C1C(N)=NC=C(C(=O)O)C=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 333
- トポロジー分子極性表面積: 76.2
- 疎水性パラメータ計算基準値(XlogP): 3.5
6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013029058-500mg |
6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid |
1361646-38-9 | 97% | 500mg |
790.55 USD | 2021-06-22 | |
| Alichem | A013029058-1g |
6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid |
1361646-38-9 | 97% | 1g |
1,475.10 USD | 2021-06-22 | |
| Alichem | A013029058-250mg |
6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid |
1361646-38-9 | 97% | 250mg |
489.60 USD | 2021-06-22 |
6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid 関連文献
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acidに関する追加情報
6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid (CAS: 1361646-38-9) の最新研究動向
6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid (CAS: 1361646-38-9) は、近年、医薬品開発や化学生物学の分野で注目を集めている化合物です。本化合物は、ニコチン酸誘導体として特異な構造を有し、その生物学的活性や薬理作用に関する研究が進められています。特に、創薬ターゲットとしての可能性や、酵素阻害剤としての応用が期待されています。
最新の研究によると、6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid は、特定の酵素や受容体に対して選択的な相互作用を示すことが明らかになっています。例えば、2023年に発表された研究では、本化合物が炎症性疾患に関与する特定のシグナル伝達経路を阻害する可能性が報告されました。この発見は、新しい抗炎症薬の開発につながる重要な知見として注目されています。
合成方法の最適化に関する研究も進んでおり、より効率的な製造プロセスの開発が行われています。2024年初頭に発表された論文では、環境に優しい触媒を用いた新しい合成経路が提案され、収率の向上と副生成物の削減に成功したと報告されています。この技術的進歩は、本化合物の工業的生産に向けた重要なステップと考えられます。
薬物動態研究においても進展が見られ、6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid の生体内分布や代謝経路に関する詳細なデータが蓄積されつつあります。動物モデルを用いた前臨床試験では、良好な経口吸収性と適度な血中半減期が確認されており、薬剤候補としての可能性が示唆されています。
今後の研究課題としては、より詳細な作用機序の解明や、構造活性相関の系統的な評価が挙げられます。また、他の類似化合物との併用効果や、新たな適応症の探索も重要な研究方向性と考えられます。これらの研究が進むことで、6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid の医療分野における応用範囲がさらに広がることが期待されます。
総じて、6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid (CAS: 1361646-38-9) は、その特異な化学構造と生物学的活性から、創薬研究における有望なリード化合物としての地位を確立しつつあります。今後の研究の進展により、新たな治療薬開発への貢献が大いに期待される化合物です。
1361646-38-9 (6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid) 関連製品
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)



